molecular formula C7H8BrNO2 B572116 (5-Bromo-6-methoxypyridin-3-yl)methanol CAS No. 1219936-55-6

(5-Bromo-6-methoxypyridin-3-yl)methanol

Cat. No.: B572116
CAS No.: 1219936-55-6
M. Wt: 218.05
InChI Key: RZVGALPEXSSYHV-UHFFFAOYSA-N
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Description

(5-Bromo-6-methoxypyridin-3-yl)methanol is an organic compound with the molecular formula C7H8BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and methoxy groups on the pyridine ring, along with a methanol group, makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-methoxypyridin-3-yl)methanol typically involves the bromination of 6-methoxypyridin-3-ylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-methoxypyridin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 5-bromo-6-methoxypyridine-3-carboxylic acid.

    Reduction: Formation of 5-bromo-6-methoxypyridin-3-ylmethane.

    Substitution: Formation of 5-amino-6-methoxypyridin-3-ylmethanol or 5-hydroxy-6-methoxypyridin-3-ylmethanol.

Scientific Research Applications

(5-Bromo-6-methoxypyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Bromo-6-methoxypyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-6-methoxypyridin-2-yl)methanol: Similar structure but with the methanol group at the 2-position.

    (5-Chloro-6-methoxypyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine.

    (5-Bromo-6-hydroxypyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

(5-Bromo-6-methoxypyridin-3-yl)methanol is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-bromo-6-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVGALPEXSSYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-6-methoxy-pyridine-3-carbaldehyde and 5-bromo-6-methoxy-nicotinic acid ethyl ester (3 g, 13.9 mmol) was dissolved in THF (30 mL) and cooled to 0° C., and lithium triethylborohydride (1M in THF; 42 mL, 42 mmol) was added. The reaction was stirred for 5 minutes, and then quenched with EtOH, acidified with 1N aqueous HCl, and extracted with EtOAc. The combined organic layers were dried over MgSO4, filtered, and concentrated to give (5-bromo-6-methoxy-pyridin-3-yl)-methanol.
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